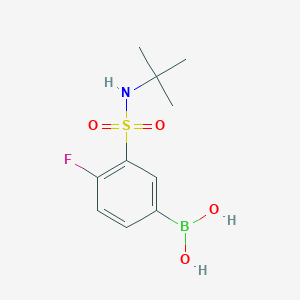

3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid” likely belongs to the class of organoboron compounds, which are often used as building blocks in organic synthesis . The tert-butylsulfamoyl group and fluorophenylboronic acid moiety suggest potential applications in the synthesis of complex molecules .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions . For instance, tert-butyl groups can be attached to molecules through reactions with tert-butyl esters .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like NMR spectroscopy and X-ray diffraction . These techniques provide information about the arrangement of atoms in the molecule and their chemical environments.Chemical Reactions Analysis

Organoboron compounds, such as boronic esters, are known to undergo protodeboronation, a reaction that involves the removal of a boron atom . This reaction is often used in the synthesis of complex organic molecules.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, tert-butyl groups can influence the solubility and reactivity of the compound .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

N-tert-Butanesulfinyl imines, closely related to tert-butylsulfamoyl compounds, have demonstrated significant versatility as intermediates for the asymmetric synthesis of amines. These imines are prepared in high yields and activate a wide range of aldehydes and ketones for the addition of various nucleophiles. This method allows for the synthesis of a wide range of highly enantioenriched amines, showcasing the potential utility of tert-butylsulfamoyl compounds in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Fluorination Reactions

The synthesis and properties of substituted phenylsulfur trifluorides, including tert-butyl derivatives, have been explored for their superior utility as deoxofluorinating agents compared to existing reagents. These compounds offer high thermal stability and resistance to hydrolysis, facilitating diverse fluorination capabilities. This research highlights the potential of tert-butylsulfamoyl derivatives in fluorination reactions, contributing to drug discovery and material science (Umemoto, Singh, Xu, & Saito, 2010).

Novel Fluorinated Materials

The development of fluorinated analogues of tert-butyl alcohol showcases the innovative use of fluorous derivatives in synthesis. These compounds serve as reagents for protecting carboxylic acids, demonstrating the versatility of tert-butylsulfamoyl compounds in the creation of novel fluorinated materials for use in fluorous synthesis (Pardo, Cobas, Guitián, & Castedo, 2001).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(tert-butylsulfamoyl)-4-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BFNO4S/c1-10(2,3)13-18(16,17)9-6-7(11(14)15)4-5-8(9)12/h4-6,13-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQRAFOJBFZLID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)S(=O)(=O)NC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2727762.png)

![2-[7-(3-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2727765.png)

![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2727768.png)

![1-[2-(Hydroxymethyl)morpholin-4-yl]ethan-1-one](/img/structure/B2727770.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2727775.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2727778.png)

![1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole](/img/structure/B2727783.png)